Jbj-09-063 tfa -

Jbj-09-063 tfa

Catalog Number: EVT-15514551
CAS Number:
Molecular Formula: C33H30F4N4O5S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JBJ-09-063 trifluoroacetate (TFA) is a compound recognized for its role as a mutation-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). This compound has garnered attention due to its potent inhibitory activity against various EGFR mutations associated with lung cancer, particularly those that confer resistance to first-line therapies. The compound exhibits half-maximal inhibitory concentrations (IC50s) of 0.063 nM for the EGFR L858R/T790M mutation, demonstrating its efficacy in targeting resistant cancer forms .

Source and Classification

JBJ-09-063 TFA is classified as an allosteric inhibitor and is primarily sourced from chemical suppliers such as Aladdin Scientific Corporation and MedChemExpress. Its chemical structure is defined by the molecular formula C31H29FN4O3SC_{31}H_{29}FN_{4}O_{3}S and a molecular weight of 556.65 g/mol. The compound is specifically designed to inhibit mutant forms of EGFR, making it a crucial tool in cancer research, especially in studies focusing on targeted therapies for lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of JBJ-09-063 involves several complex steps, primarily focusing on modifying existing chemical frameworks to enhance potency and selectivity against mutant forms of EGFR. The synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, such as 6-bromopyrido[3,2-d]pyrimidin-4(3H)-one.
  2. Alkylation: The precursor undergoes alkylation with methyl 2-bromo-2-phenylacetate to form esters.
  3. Suzuki Coupling: This step introduces the necessary aryl groups through Suzuki coupling reactions.
  4. Cyclization: The formation of bicyclic lactams occurs through treatment with potassium t-butoxide in refluxing dioxane.
  5. Final Coupling: Amide coupling with 2-aminothiazole completes the synthesis, yielding JBJ-09-063 .

This multi-step synthesis highlights the intricate modifications made to enhance the compound's pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of JBJ-09-063 features a complex arrangement that facilitates its interaction with the EGFR binding site. The compound's design includes:

  • Core Structure: An isoindolinone core that is pivotal for its binding affinity.
  • Substituents: A phenyl piperidine substituent positioned strategically to enhance interaction with key residues in the EGFR active site.

The three-dimensional structure has been elucidated using X-ray crystallography, revealing how JBJ-09-063 binds within the EGFR kinase domain, particularly in mutant forms like L858R/V948R .

Chemical Reactions Analysis

Reactions and Technical Details

JBJ-09-063 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  1. Binding Interactions: The compound forms hydrogen bonds with critical amino acids within the EGFR kinase domain, stabilizing its binding.
  2. Inhibition Mechanism: By binding allosterically, JBJ-09-063 alters the conformation of EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways like Akt and ERK1/2 .

These interactions are essential for understanding how JBJ-09-063 can effectively inhibit mutant forms of EGFR.

Mechanism of Action

Process and Data

The mechanism by which JBJ-09-063 exerts its effects involves:

  1. Allosteric Modulation: By binding to an allosteric site on the EGFR, JBJ-09-063 induces conformational changes that inhibit receptor activation.
  2. Phosphorylation Inhibition: The compound effectively reduces phosphorylation levels of not only EGFR but also downstream effectors such as Akt and ERK1/2, which are critical for cell proliferation and survival .

This mechanism underscores its potential in treating resistant forms of lung cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JBJ-09-063 TFA exhibits several notable physical and chemical properties:

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents commonly used in laboratory settings.
  • Stability: The compound shows stability under physiological conditions but may undergo hydrolysis under certain conditions .

These properties are crucial for handling and application in laboratory environments.

Applications

Scientific Uses

JBJ-09-063 holds significant promise in various scientific applications:

  1. Cancer Research: Its primary application lies in studying mutant-selective inhibition of EGFR in lung cancer models, particularly those resistant to standard therapies.
  2. Drug Development: The compound serves as a lead candidate for developing new therapeutic agents targeting resistant mutations of EGFR.
  3. Biochemical Studies: It is utilized in biochemical assays to study EGFR signaling pathways and their implications in cancer biology .
Introduction to Mutant-Selective EGFR Inhibition in NSCLC Research

Targeted inhibition of epidermal growth factor receptor (EGFR) mutations represents a transformative strategy in non-small cell lung cancer (NSCLC) therapeutics. EGFR mutations occur in 10–15% of U.S. lung adenocarcinomas and up to 50% in Asian populations, with exon 19 deletions and L858R substitutions constituting ~85% of these alterations [3] [7]. Conventional ATP-competitive tyrosine kinase inhibitors (TKIs) face limitations due to acquired resistance and wild-type EGFR toxicity, driving research toward mutation-selective allosteric inhibitors like JBJ-09-063 TFA. This compound exemplifies the therapeutic paradigm shift toward agents targeting oncogenic mutants while sparing wild-type EGFR signaling pathways [2] [8].

Epidemiologic Rationale for Targeting EGFR Mutations in Lung Adenocarcinoma

EGFR-driven lung adenocarcinoma demonstrates distinct epidemiologic patterns that validate targeted therapeutic development:

  • Demographic Disparities: EGFR mutations predominate in never-smokers (50-60%), females, and Asians (30-50% of adenocarcinomas) compared to Western males (10-15%) [3] [7].
  • Mutation Heterogeneity: While exon 19 del/L858R comprise most cases, ~9% involve exon 20 insertions (Ex20Ins) and rarer variants (e.g., S768I, L861Q), exhibiting differential drug sensitivity [7] [9].
  • Clinical Impact: EGFR-mutated NSCLC initially responds to EGFR TKIs, but 50-60% develop T790M-mediated resistance within 9–14 months, creating a persistent therapeutic gap [1] [3] [4].

Table 1: Epidemiologic Distribution of EGFR Mutations in NSCLC

Mutation TypeFrequency (%)Associated DemographicsTherapeutic Sensitivity
Exon 19 del~45%Non-smokers, AsiansTKI-sensitive
L858R~40%FemalesTKI-sensitive
Exon 20 Ins4-10%VariableTKI-resistant
T790M50-60% (acquired)Post-TKI treatmentResistant to 1G/2G TKIs
Rare (S768I, etc.)<5%VariableVariable sensitivity

Data compiled from [3] [7] [9]

Limitations of ATP-Competitive EGFR Tyrosine Kinase Inhibitors (TKIs)

Conventional EGFR TKIs face three fundamental constraints that compromise clinical utility:

A. Secondary Resistance Mutations

  • T790M Gatekeeper Mutation: Arising in >50% of patients on 1G/2G TKIs (gefitinib/erlotinib/afatinib), this steric and ATP-affinity alteration reduces drug binding. Though 3G inhibitors (osimertinib) target T790M, C797S mutations and other tertiary resistance mechanisms emerge [1] [3] [4].
  • Exon 20 Insertions: These structural alterations displace the C-helix and create steric hindrance, conferring intrinsic resistance to most ATP-competitive TKIs [9] [10].

B. Wild-Type EGFR Toxicity

Quinazoline-based TKIs (e.g., afatinib, dacomitinib) irreversibly inhibit wild-type EGFR, causing dose-limiting dermatologic (rash) and gastrointestinal (diarrhea) toxicities. This narrows the therapeutic window, preventing sufficient dosing to suppress resistant mutants [1] [4] [6]:

"The concentration of quinazoline-based EGFR inhibitors required to inhibit EGFR T790M will also effectively inhibit WT EGFR. In patients, this concurrent inhibition results in skin rash and diarrhea" [1].

C. Kinase-Dependent Resistance Bypass

  • Off-target Mechanisms: 10-20% of osimertinib resistance involves MET amplification, HER2 upregulation, or RAS/RAF pathway activation, rendering EGFR-specific TKIs ineffective [3] [10].
  • Oligomer-Stabilized Signaling: Recent structural studies reveal that drug-resistant mutants (T790M, Ex20Ins) stabilize ligand-free EGFR oligomers that maintain kinase activity independent of ATP-binding site occupancy [10].

Table 2: Limitations of Generations of ATP-Competitive EGFR TKIs

TKI GenerationRepresentative AgentsPrimary TargetsKey Limitations
1stGefitinib, ErlotinibActivating mutantsT790M resistance (60%); WT toxicity
2ndAfatinib, DacomitinibActivating mutants + HER2High WT toxicity; poor T790M efficacy
3rdOsimertinibActivating + T790MC797S resistance; MET bypass
Covalent pyrimidineCO-1686T790M > WTLimited selectivity; off-target kinase activity

Data from [1] [3] [4]

Emergence of Allosteric EGFR Inhibitors as a Therapeutic Paradigm

Allosteric EGFR inhibitors represent a structurally and mechanistically distinct approach to overcoming TKI limitations:

A. Allosteric Mechanism of Action

Unlike ATP-competitive agents, allosteric inhibitors (e.g., JBJ-09-063, EAI045) bind outside the ATP pocket, stabilizing inactive kinase conformations. JBJ-09-063 targets a cryptic pocket near the C-lobe, preventing formation of the asymmetric kinase dimer (Asymkindimer) required for activation [8] [10]. This mode confers intrinsic selectivity for mutant EGFR oligomers over wild-type receptors [2].

B. JBJ-09-063 TFA: Biochemical and Cellular Profiling

JBJ-09-063 demonstrates sub-nanomolar potency against diverse EGFR mutants while sparing wild-type EGFR:

  • Enzymatic IC₅₀ Values:
  • L858R/T790M: 0.063 nM
  • L858R/T790M/C797S: 0.083 nM
  • L858R: 0.147 nM
  • L747S: 0.396 nM [2] [5] [8]
  • Cellular Effects: Suppresses phosphorylation of EGFR, AKT, and ERK1/2 in TKI-resistant models (H1975/L858R/T790M; H3255GR) and induces apoptosis despite prior gefitinib resistance [2] [8].

C. Structural Advantages Over Conventional TKIs

  • Mutation-Selective Oligomer Disruption: Resistant mutants (T790M, Ex20Ins) stabilize ligand-free EGFR oligomers containing constitutively active St2Stect/Asymkindimer sub-units. JBJ-09-063 allosterically disrupts oligomer assembly by destabilizing kinase dimerization interfaces, uniquely countering this mechanism [10].
  • Spared Wild-Type Signaling: Minimal activity against WT EGFR (IC₅₀ >1,000-fold higher than mutants) avoids dose-limiting toxicities of earlier TKIs [2] [8].

Table 3: JBJ-09-063 Selectivity Profile Across EGFR Mutants

EGFR VariantIC₅₀ (nM)Resistance to OsimertinibKey Structural Feature Targeted
L858R/T790M0.063YesStabilized asymmetric kinase dimer
L858R/T790M/C797S0.083Yes (tertiary mutation)C797S-bypassing allosteric pocket
L858R0.147NoActivating mutation pocket
LT/L747S0.396PartialA-loop destabilization site
Wild-Type EGFR>1,000N/ANot applicable

Data derived from [2] [5] [8]

D. Therapeutic Synergy Strategies

  • Combination with Cetuximab: Co-administration with the anti-EGFR antibody cetuximab enhances mutant-selective inhibition (IC₅₀ drops from 50 nM to 6 nM in Ba/F3 cells) by blocking ectodomain dimerization [8].
  • Overcoming Oligomer-Mediated Resistance: By disrupting the assembly of St2Stect/Asymkindimer sub-units within ligand-free oligomers, JBJ-09-063 addresses a resistance mechanism inaccessible to ATP-site inhibitors [10]:> "Drug-resistant EGFR mutations promote lung cancer by stabilizing interfaces in ligand-free kinase-active EGFR oligomers... Allosteric inhibitors disable oligomer-assembling interactions" [10].

Properties

Product Name

Jbj-09-063 tfa

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C33H30F4N4O5S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C31H29FN4O3S.C2HF3O2/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;3-2(4,5)1(6)7/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);(H,6,7)

InChI Key

GUAKXHZCYQBARB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.